3-Methoxy-2-pivalamidobenzoic acid
Overview
Description
3-Methoxy-2-pivalamidobenzoic acid: is an organic compound with the molecular formula C13H17NO4 It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the third position and a pivalamido group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-pivalamidobenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzoic acid.
Amidation Reaction: The carboxylic acid group of 3-methoxybenzoic acid is converted to an amide group using pivaloyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-2-pivalamidobenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.
Reduction: The amide group can be reduced to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of 3-carboxy-2-pivalamidobenzoic acid.
Reduction: Formation of 3-methoxy-2-pivalamidoaniline.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-Methoxy-2-pivalamidobenzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-2-pivalamidobenzoic acid involves its interaction with specific molecular targets and pathways. The methoxy and pivalamido groups play a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors and modulating their activity.
Signal Transduction: Affecting signal transduction pathways and cellular responses.
Comparison with Similar Compounds
3-Methoxybenzoic acid: Lacks the pivalamido group, making it less complex.
2-Pivalamidobenzoic acid: Lacks the methoxy group, altering its chemical properties.
3-Methoxy-2-acetamidobenzoic acid: Contains an acetamido group instead of a pivalamido group, affecting its reactivity and applications.
Uniqueness: 3-Methoxy-2-pivalamidobenzoic acid is unique due to the presence of both methoxy and pivalamido groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
2-(2,2-dimethylpropanoylamino)-3-methoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)12(17)14-10-8(11(15)16)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,14,17)(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSGAEAFNDMYCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=C1OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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